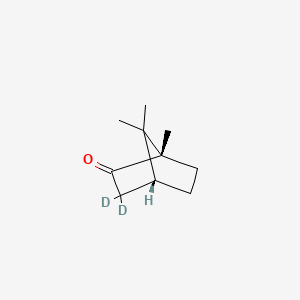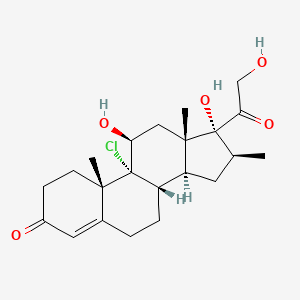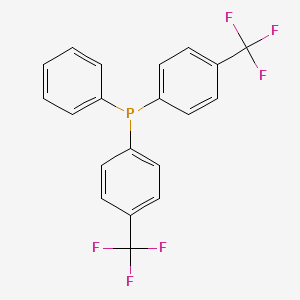
(R)-(+)-Camphor-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Camphor-d2 is a deuterated form of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two deuterium atoms, which replace two hydrogen atoms in the camphor molecule. The deuterium labeling makes ®-(+)-Camphor-d2 particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Camphor-d2 typically involves the deuteration of camphor. One common method is the catalytic hydrogenation of camphor in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Camphor-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Camphor-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it to borneol or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Camphorquinone
Reduction: Borneol, Isoborneol
Substitution: Various substituted camphor derivatives
Aplicaciones Científicas De Investigación
®-(+)-Camphor-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in NMR spectroscopy to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of fragrances and flavoring agents due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of ®-(+)-Camphor-d2 involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and alter their activity. The deuterium atoms in the molecule can influence the rate of metabolic reactions, leading to changes in the overall metabolic profile. The pathways involved include those related to the metabolism of terpenes and ketones.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: The non-deuterated form of ®-(+)-Camphor-d2.
Borneol: A reduction product of camphor.
Isoborneol: Another reduction product of camphor.
Camphorquinone: An oxidation product of camphor.
Uniqueness
®-(+)-Camphor-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium labeling also imparts different kinetic isotope effects, making it valuable in mechanistic studies and drug development.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,4R)-3,3-dideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m1/s1/i6D2 |
Clave InChI |
DSSYKIVIOFKYAU-SVUHGRSUSA-N |
SMILES isomérico |
[2H]C1([C@H]2CC[C@](C1=O)(C2(C)C)C)[2H] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)

![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)



![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)






